Cas no 194156-55-3 (3-Boc-aminobutyronitrile)
3-Boc-aminobutyronitrile Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,(2-cyano-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)
- 3-BOC-AMINOBUTYRONITRILE,
- tert-butyl 3-amino-3-cyano-2-methylpropanoate
- 3-amino-3-cyano-2-methylpropanoic acid tert-butyl ester
- 3-BOC-AMINOBUTANENITRILE
- tert-butyl 3-azanyl-3-cyano-2-methyl-propanoate
- (2-Cyano-1-methyl-ethyl)-carbamic acid tert-butyl ester
- 3-Boc-aminobutyronitrile
- CS-0342484
- tert-Butyl (1-cyanopropan-2-yl)carbamate
- SCHEMBL4118840
- SB44821
- 3-N-BOC-(S)-AMINOBUTYRONITRILE
- AKOS011371876
- SB45348
- MFCD06804553
- EN300-74202
- F87808
- Z954631608
- (S)-3-(Boc-Amino)butanenitrile
- SY294702
- tert-Butyl(1-cyanopropan-2-yl)carbamate
- MFCD07779197
- 194156-55-3
- tert-butyl N-(1-cyanopropan-2-yl)carbamate
- Carbamic acid, (2-cyano-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)
- tert-butyl 1-cyanopropan-2-ylcarbamate
- DB-130543
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- MDL: MFCD06804553
- Inchi: 1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)
- InChI Key: DIUMTAGYVCAZRM-UHFFFAOYSA-N
- SMILES: O(C(NC(C)CC#N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 184.12100
- Monoisotopic Mass: 184.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 62.1Ų
Experimental Properties
- PSA: 62.12000
- LogP: 2.20418
3-Boc-aminobutyronitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Boc-aminobutyronitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814188-10mg |
3-Boc-aminobutyronitrile |
194156-55-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814188-50mg |
3-Boc-aminobutyronitrile |
194156-55-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B814188-100mg |
3-Boc-aminobutyronitrile |
194156-55-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0131-1g |
3-Boc-aminobutyronitrile |
194156-55-3 | 97% | 1g |
1339.91CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0131-5g |
3-Boc-aminobutyronitrile |
194156-55-3 | 97% | 5g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0131-25g |
3-Boc-aminobutyronitrile |
194156-55-3 | 97% | 25g |
20268.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0131-500mg |
3-Boc-aminobutyronitrile |
194156-55-3 | 97% | 500mg |
1093.97CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0131-250mg |
3-Boc-aminobutyronitrile |
194156-55-3 | 97% | 250mg |
975.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0131-100mg |
3-Boc-aminobutyronitrile |
194156-55-3 | 97% | 100mg |
805.64CNY | 2021-05-08 | |
| Ambeed | A310844-250mg |
tert-Butyl (1-cyanopropan-2-yl)carbamate |
194156-55-3 | 97% | 250mg |
$65.0 | 2025-03-05 |
3-Boc-aminobutyronitrile Suppliers
3-Boc-aminobutyronitrile Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 3-Boc-aminobutyronitrile
Comprehensive Overview of 3-Boc-aminobutyronitrile (CAS No. 194156-55-3): Properties, Applications, and Industry Insights
3-Boc-aminobutyronitrile (CAS No. 194156-55-3) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a Boc-protected amine group and a nitrile functionality, makes it a versatile intermediate for synthesizing complex molecules. With the increasing demand for peptide-based therapeutics and small-molecule drugs, this compound has garnered significant attention in both academic and industrial settings.
The Boc (tert-butoxycarbonyl) group in 3-Boc-aminobutyronitrile serves as a temporary protecting group for amines, enabling selective reactions in multi-step syntheses. This property aligns with the growing trend of green chemistry and atom-efficient processes, as it minimizes unwanted side reactions. Researchers frequently search for "Boc-protection strategies" or "nitrile applications in drug discovery," highlighting the relevance of this compound in modern synthetic workflows.
From a structural perspective, 3-Boc-aminobutyronitrile offers a unique balance of reactivity and stability. The nitrile group can be hydrolyzed to carboxylic acids or reduced to primary amines, while the Boc group can be cleaved under mild acidic conditions. Such flexibility makes it invaluable for constructing heterocyclic scaffolds, a hot topic in fragment-based drug design. Recent publications on "click chemistry in medicinal chemistry" often reference derivatives of this compound.
In the context of bioconjugation and prodrug development, 3-Boc-aminobutyronitrile demonstrates exceptional utility. Its compatibility with solid-phase peptide synthesis (SPPS) protocols addresses the pharmaceutical industry's need for high-purity intermediates. Analytical techniques like HPLC and LC-MS are commonly employed to characterize this compound, reflecting the broader emphasis on quality-by-design (QbD) principles in API manufacturing.
The compound's role extends to crop protection research, where its nitrile moiety contributes to the development of novel herbicide safeners. This application resonates with current discussions about sustainable agriculture and precision farming. Patent analyses reveal increasing filings involving 194156-55-3 derivatives, particularly in enzyme inhibitor formulations targeting plant pathogens.
From a regulatory standpoint, 3-Boc-aminobutyronitrile complies with major pharmacopoeia standards, making it suitable for GMP production. Its stability under ambient conditions aligns with cold chain logistics reduction efforts—a key concern for pharmaceutical distributors. FAQs like "Boc deprotection methods" or "nitrile safety in lab settings" frequently appear in chemical forums, underscoring its practical importance.
Recent advancements in continuous flow chemistry have highlighted 3-Boc-aminobutyronitrile as a model substrate for microreactor technology. Its moderate solubility in organic solvents enables efficient process intensification, addressing industry demands for scalable synthetic routes. Computational studies on its molecular electrostatic potential further support rational drug design applications.
The compound's chiral purity has become particularly relevant with the rise of stereoselective synthesis techniques. Chromatographic resolution of 3-Boc-aminobutyronitrile enantiomers enables access to optically active building blocks—a critical requirement for central nervous system (CNS) drug development. This connects with trending searches about "chiral auxiliaries" and "asymmetric catalysis."
In material science applications, derivatives of 194156-55-3 contribute to self-assembling monolayers and molecular imprinting polymers. These cutting-edge applications align with nanotechnology research priorities, particularly in biosensor development. The compound's hydrogen bonding capacity makes it valuable for designing supramolecular architectures—a subject of numerous recent review articles.
Market analyses indicate steady growth in demand for 3-Boc-aminobutyronitrile, driven by expanding contract research organizations (CROs) and generic drug pipelines. Suppliers increasingly emphasize batch-to-batch consistency and regulatory documentation, reflecting the compound's transition from research-grade to commercial-scale applications. This evolution parallels industry discussions about supply chain resilience in fine chemicals.
Environmental considerations surrounding 3-Boc-aminobutyronitrile focus on its biodegradation pathways and ecotoxicological profile. Recent life-cycle assessment studies position it favorably compared to alternative intermediates, supporting its selection for green chemistry initiatives. These findings respond to increasing searches about "benign by design" chemical strategies.
Future research directions likely involve 3-Boc-aminobutyronitrile's incorporation into DNA-encoded libraries and proteolysis targeting chimeras (PROTACs)—two rapidly evolving areas in drug discovery. Its balanced lipophilicity profile (calculated LogP ~1.2) makes it particularly suitable for these applications, as evidenced by recent conference proceedings on molecular glues.
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